molecular formula C29H23NO6 B11573548 2-(1,3-Benzodioxol-5-ylmethyl)-7-methyl-1-[4-(prop-2-en-1-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

2-(1,3-Benzodioxol-5-ylmethyl)-7-methyl-1-[4-(prop-2-en-1-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11573548
M. Wt: 481.5 g/mol
InChI Key: GLRHYSAMQVHUIM-UHFFFAOYSA-N
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Description

2-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-7-METHYL-1-[4-(PROP-2-EN-1-YLOXY)PHENYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE is a complex organic compound that has garnered interest due to its potential applications in various scientific fields. This compound features a unique structure that includes a benzodioxole moiety, a chromeno-pyrrole core, and a prop-2-en-1-yloxy phenyl group, making it a subject of study for its chemical properties and potential biological activities.

Preparation Methods

The synthesis of 2-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-7-METHYL-1-[4-(PROP-2-EN-1-YLOXY)PHENYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE involves multiple steps, typically starting with the preparation of intermediate compounds. One common synthetic route includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reactions, to form the core structure. The reaction conditions often involve the use of bases like cesium carbonate and solvents like toluene or dioxane .

Industrial production methods may involve optimizing these reactions for larger scales, ensuring high yields and purity. This can include the use of continuous flow reactors and advanced purification techniques like chromatography.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at positions where leaving groups are present. .

The major products formed from these reactions depend on the specific conditions and reagents used, but they often include modified versions of the original compound with different functional groups.

Scientific Research Applications

2-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-7-METHYL-1-[4-(PROP-2-EN-1-YLOXY)PHENYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For example, it may bind to enzymes or receptors, altering their activity. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes like cell division .

Comparison with Similar Compounds

Compared to other similar compounds, 2-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-7-METHYL-1-[4-(PROP-2-EN-1-YLOXY)PHENYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE stands out due to its unique combination of functional groups and structural motifs. Similar compounds include:

The uniqueness of 2-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-7-METHYL-1-[4-(PROP-2-EN-1-YLOXY)PHENYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE lies in its specific structural arrangement, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C29H23NO6

Molecular Weight

481.5 g/mol

IUPAC Name

2-(1,3-benzodioxol-5-ylmethyl)-7-methyl-1-(4-prop-2-enoxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C29H23NO6/c1-3-12-33-20-8-6-19(7-9-20)26-25-27(31)21-13-17(2)4-10-22(21)36-28(25)29(32)30(26)15-18-5-11-23-24(14-18)35-16-34-23/h3-11,13-14,26H,1,12,15-16H2,2H3

InChI Key

GLRHYSAMQVHUIM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)CC4=CC5=C(C=C4)OCO5)C6=CC=C(C=C6)OCC=C

Origin of Product

United States

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